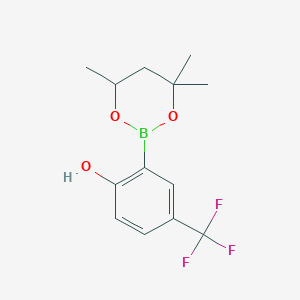

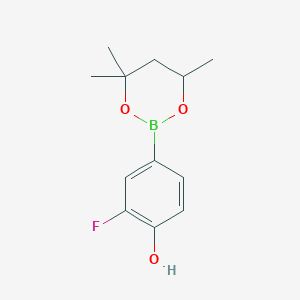

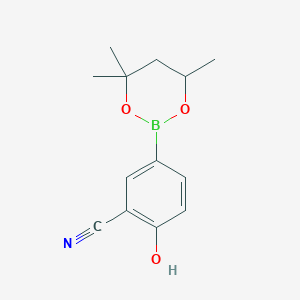

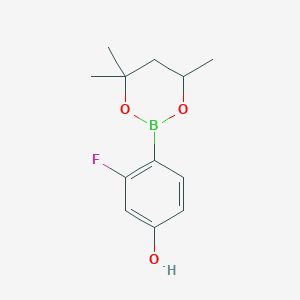

4-(Trifluoromethyl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol

Übersicht

Beschreibung

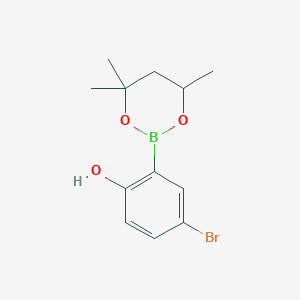

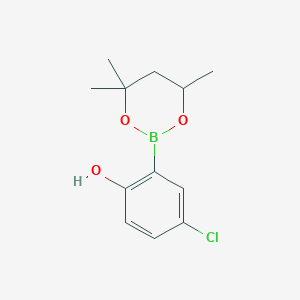

4-(Trifluoromethyl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, hereafter referred to as TFMTD, is a unique compound with a wide range of potential applications. TFMTD is a synthetic compound which is composed of an aromatic phenol group and a boron-containing dioxaborinane group. It has been studied extensively for its potential use in a variety of scientific applications, such as synthesis and catalysis, as well as biological and medical applications.

Wirkmechanismus

The mechanism of action of TFMTD is not fully understood. However, it is believed that the dioxaborinane group of TFMTD is responsible for its biological activity. The boron atom of the dioxaborinane group is believed to act as an electron donor, resulting in the formation of a covalent bond between the TFMTD and the target molecule. This covalent bond is believed to be responsible for the biological activity of TFMTD.

Biochemical and Physiological Effects

The biochemical and physiological effects of TFMTD have been studied extensively. TFMTD has been found to have a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been found to be an effective inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, TFMTD has been found to be an effective inhibitor of the growth of a variety of cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

TFMTD has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. Additionally, it is relatively stable, making it suitable for use in a variety of laboratory conditions. However, there are also some limitations to the use of TFMTD in laboratory experiments. For example, it is not soluble in aqueous solutions, making it difficult to use in aqueous-based experiments. Additionally, the exact mechanism of action of TFMTD is not fully understood, making it difficult to predict its effects in certain experimental conditions.

Zukünftige Richtungen

There are a number of potential future directions for the use of TFMTD. One potential direction is the use of TFMTD in targeted drug delivery systems. Additionally, TFMTD could be used in the development of new catalysts for the synthesis of organic molecules. Another potential direction is the use of TFMTD in the development of new treatments for a variety of diseases, such as cancer and infectious diseases. Finally, TFMTD could be used in the development of new biotechnology products, such as enzymes and proteins.

Synthesemethoden

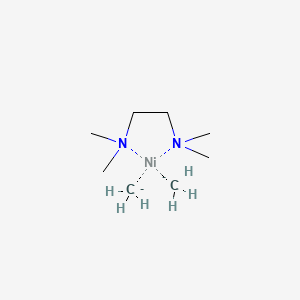

TFMTD can be synthesized using a variety of methods, including the Williamson ether synthesis and the Stille coupling reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol in the presence of a base. The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction which involves the combination of an organohalide and an organometallic compound. Both of these methods can be used to synthesize TFMTD in a relatively straightforward manner.

Wissenschaftliche Forschungsanwendungen

TFMTD has been used in a variety of scientific research applications, including catalysis, drug delivery, and biotechnology. In catalysis, TFMTD has been used as an efficient catalyst for the synthesis of a variety of organic molecules. In drug delivery, TFMTD has been used to deliver drugs to specific target sites in the body. In biotechnology, TFMTD has been used as a reagent in the synthesis of a variety of biomolecules, such as proteins and nucleic acids.

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-8-7-12(2,3)20-14(19-8)10-6-9(13(15,16)17)4-5-11(10)18/h4-6,8,18H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSCHNNFBPSHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301150550 | |

| Record name | Phenol, 4-(trifluoromethyl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |

CAS RN |

2096998-36-4 | |

| Record name | Phenol, 4-(trifluoromethyl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096998-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(trifluoromethyl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)